molecular formula C11H13ClO B8554197 2-Cyclopropyl-2-(4-chlorophenyl)ethanol

2-Cyclopropyl-2-(4-chlorophenyl)ethanol

Cat. No.: B8554197
M. Wt: 196.67 g/mol
InChI Key: MOMXRNROEBIAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-(4-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-cyclopropylethanol

InChI

InChI=1S/C11H13ClO/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8/h3-6,8,11,13H,1-2,7H2

InChI Key

MOMXRNROEBIAED-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a stirred solution of 3.5 grams (0.019 mole) of 1-cyclopropyl-1-(4-chlorophenyl)ethene in 10 mL of distilled tetrahydrofuran was cooled to 0° C., and 29.5 mL (0.020 mole) of 0.68S M bis(3-methyl-2-butyl)borane in tetrahydrofuran was added via syringe during a 10 minute period. Upon completion of addition, the reaction mixture was stirred at 0° C. for 1.3 hours, at ambient temperature for 2.5 hours, and at 60° C. for 0.75 hour. The reaction mixture was cooled to 0° C., and 17 mL of methanol, 8.8 mL of aqueous 10% sodium hydroxide solution, and 8.0 mL of aqueous 30% hydrogen peroxide solution were sequentially added. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. The reaction mixture was heated at 60° C. for 30 minutes and then was cooled, after which 30 mL of an aqueous solution saturated with potassium carbonate was added. The aqueous layer was separated and extracted with three 30 mL portions of diethyl ether. The organic materials were combined and washed with 30 mL of an aqueous, saturated potassium carbonate solution. The organic layer was dried with magnesium sulfate/potassium carbonate and filtered. The filtrate was concentrated under reduced pressure, yielding 3.8 grams of 2-cyclopropyl- 2-(4-chlorophenyl)ethanol. The nmr and ir spectra were consistent with the proposed structure.
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17 mL
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3.5 g
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10 mL
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[Compound]
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0.68S
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29.5 mL
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bis(3-methyl-2-butyl)borane
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aqueous solution
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Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Step F, using 0.80 gram (0.0025 mole) of diastereomer (B) of (S)-N-[2-(4-chlorophenyl)-2-cyclopropylacetyl]-4-(1-methylethyl)-2-oxazolidinone (prepared in Example 3, Step E) and 0.30 gram (0.008 mole) of lithium aluminum hydride in 15 mL of tetrahydrofuran. The yield of stereoisomer (B) of 2-cyclopropyl-2-(4-chlorophenyl)ethanol was 0.45 gram as an oil.
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(S)-N-[2-(4-chlorophenyl)-2-cyclopropylacetyl]-4-(1-methylethyl)-2-oxazolidinone
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0.3 g
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2-cyclopropyl-2-(4-chlorophenyl)ethanol
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15 mL
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